1,2-Hydrazinedicarboxylic acid
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Overview
Description
1,2-Hydrazinedicarboxylic acid is an organic compound with the molecular formula C2H6N2O4 It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization. The general reaction is as follows:
[ \text{N2H4} \cdot \text{H2O} + \text{(CO2Et)2} \rightarrow \text{C2H6N2O4} + 2 \text{EtOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants and to minimize the formation of by-products. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxalic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of esters, amides, and other functionalized compounds.
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,2-Hydrazinedicarboxylic acid can be compared with other similar compounds, such as:
1,2-Dicarbethoxyhydrazine: Similar in structure but with ethyl ester groups instead of carboxylic acid groups.
Hydrazine: Lacks the carboxylic acid groups, making it more reactive and less stable.
Oxalic acid: Contains two carboxylic acid groups but lacks the hydrazine moiety.
Properties
CAS No. |
5814-86-8 |
---|---|
Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
(carboxyamino)carbamic acid |
InChI |
InChI=1S/C2H4N2O4/c5-1(6)3-4-2(7)8/h3-4H,(H,5,6)(H,7,8) |
InChI Key |
SPFPGSYLNIIQMG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NNC(=O)O)O |
Origin of Product |
United States |
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